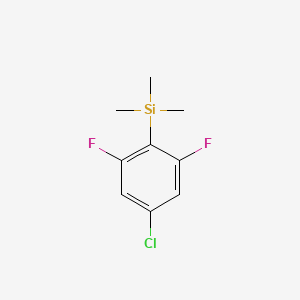
(4-Chloro-2,6-difluorophenyl)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-2,6-difluorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H11ClF2Si It is characterized by the presence of a trimethylsilyl group attached to a phenyl ring substituted with chlorine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2,6-difluorophenyl)trimethylsilane typically involves the reaction of (4-Chloro-2,6-difluorophenyl)magnesium bromide with trimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sensitive organosilicon compound. The general reaction scheme is as follows:
(4−Chloro−2,6−difluorophenyl)MgBr+(CH3)3SiCl→(4−Chloro−2,6−difluorophenyl)Si(CH3)3+MgBrCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-2,6-difluorophenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenyl ring can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, alcohols, and amines. Reactions are typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organosilicon compounds, while oxidation and reduction reactions can produce a range of phenyl derivatives.
Applications De Recherche Scientifique
(4-Chloro-2,6-difluorophenyl)trimethylsilane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, materials science, and as a component in certain industrial processes.
Mécanisme D'action
The mechanism by which (4-Chloro-2,6-difluorophenyl)trimethylsilane exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can act as a protecting group in organic synthesis, temporarily masking reactive sites on molecules. Additionally, the phenyl ring’s substituents (chlorine and fluorine) can influence the compound’s reactivity and interactions with other molecules through electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Chlorophenyl)trimethylsilane
- (2,6-Difluorophenyl)trimethylsilane
- (4-Bromo-2,6-difluorophenyl)trimethylsilane
Uniqueness
(4-Chloro-2,6-difluorophenyl)trimethylsilane is unique due to the specific combination of chlorine and fluorine substituents on the phenyl ring. This combination imparts distinct electronic properties and reactivity compared to other similar compounds. The presence of both electron-withdrawing groups (chlorine and fluorine) can significantly influence the compound’s behavior in various chemical reactions, making it a valuable reagent in synthetic chemistry.
Propriétés
Formule moléculaire |
C9H11ClF2Si |
|---|---|
Poids moléculaire |
220.72 g/mol |
Nom IUPAC |
(4-chloro-2,6-difluorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H11ClF2Si/c1-13(2,3)9-7(11)4-6(10)5-8(9)12/h4-5H,1-3H3 |
Clé InChI |
ZYXXBQAFWNPMGX-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C(C=C(C=C1F)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




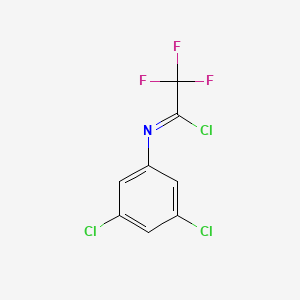
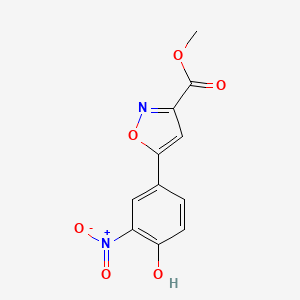

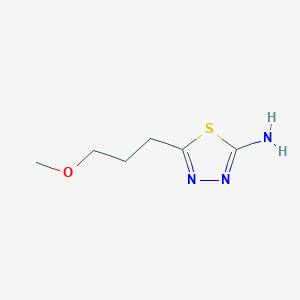
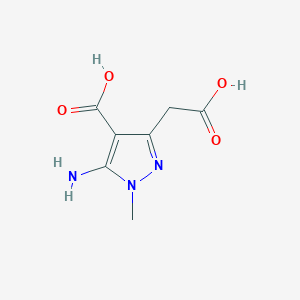
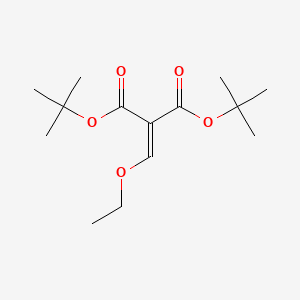
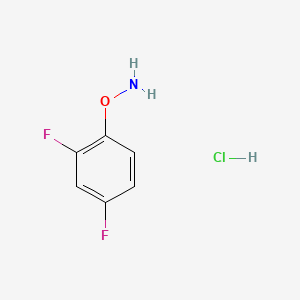
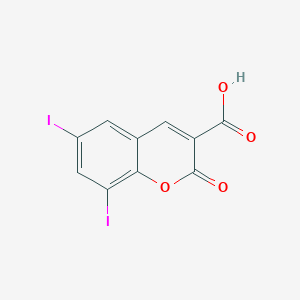
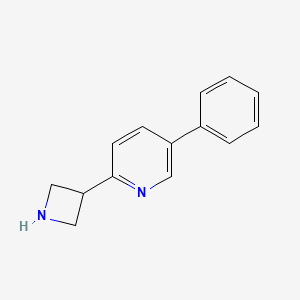

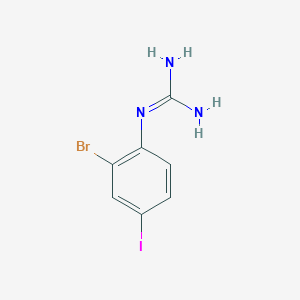
![(S)-4-Azaspiro[2.4]heptan-5-ylmethanol](/img/structure/B13698383.png)
